Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate
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Overview
Description
Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate is an organic compound with the molecular formula C17H15FO4. This compound is a derivative of benzoic acid and is characterized by the presence of a fluorine atom and a methoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoic acid.
Reduction: Methyl 2-fluoro-4-[4-(hydroxymethyl)-2-methylphenyl]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate involves its interaction with specific molecular targets. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes by mimicking natural substrates or by binding to active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the methoxycarbonyl and methylphenyl groups.
Methyl 4-fluorobenzoate: Another fluorinated benzoate ester with different substitution patterns.
Methyl 2-methylbenzoate: Contains a methyl group but lacks the fluorine atom and methoxycarbonyl group.
Uniqueness
Methyl 2-fluoro-4-[4-(methoxycarbonyl)-2-methylphenyl]benzoate is unique due to the combination of its fluorine atom and methoxycarbonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-fluoro-4-(4-methoxycarbonyl-2-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-10-8-12(16(19)21-2)5-6-13(10)11-4-7-14(15(18)9-11)17(20)22-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKXJJVGOPTPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC(=C(C=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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